molecular formula C7H4ClNO3 B1357113 3-Chloro-2-nitrobenzaldehyde CAS No. 22233-52-9

3-Chloro-2-nitrobenzaldehyde

Cat. No. B1357113
CAS RN: 22233-52-9
M. Wt: 185.56 g/mol
InChI Key: WKHILFGJMAXBNZ-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3 . Its average mass is 185.565 Da and its monoisotopic mass is 184.987976 Da .


Synthesis Analysis

The synthesis of 3-Chloro-2-nitrobenzaldehyde can be achieved from 3-chloro-2-nitrobenzyl alcohol. Pyridinium chlorochromate (67 g, 310 mmol) is added to a suspension of 3-chloro-2-nitrobenzyl alcohol (25 g, 129 mmol), molecular sieves (40 g), and diatomaceous earth (40 g) in DCM (500 ml). The reaction mixture is stirred at room temperature for 2 hours and then filtered over silica .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-nitrobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group .


Chemical Reactions Analysis

3-Chloro-2-nitrobenzaldehyde, like other nitrobenzaldehydes, can undergo nucleophilic aromatic substitution reactions . The nitro group is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic aromatic substitution.


Physical And Chemical Properties Analysis

3-Chloro-2-nitrobenzaldehyde has a molecular weight of 185.57 . It is typically stored under inert gas (nitrogen or argon) at 2-8°C . It appears as a yellow powder .

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

  • FT-IR and FT-Raman Spectroscopy : A study conducted by Karunakaran and Balachandran (2012) utilized FT-IR and FT-Raman spectral measurements to analyze 4-chloro-3-nitrobenzaldehyde. They performed calculations to understand the molecule's stability, energy gap, and chemical activity, providing insights into its spectroscopic properties and potential applications in molecular structure analysis (Karunakaran & Balachandran, 2012).

Kinetics and Reaction Mechanisms

  • Nitration Kinetics : Russo et al. (2017) explored the kinetics of benzaldehyde nitration under homogeneous conditions. Their study focused on the formation of 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, investigating the influence of mixed acid composition on yields and providing a reaction network with kinetic and thermodynamic parameters (Russo et al., 2017).

Organic Synthesis

  • Synthesis of 3-Nitrobenzaldehyde : Lu Chun-xu (2007) detailed a method for synthesizing 3-nitrobenzaldehyde from 3-nitrotoluene, outlining optimal reaction conditions and achieving high purity and yield (Lu Chun-xu, 2007).
  • Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) examined the use of alkaline carbons as catalysts in the condensation of benzaldehyde and its nitro-substituted variants, including 3-nitrobenzaldehyde. This study contributes to greener and cleaner methods in pharmaceutical and medical intermediate synthesis (Perozo-Rondón et al., 2006).

Photochemistry

  • Chemical Actinometry : Galbavy, Ram, and Anastasio (2010) conducted a study on 2-nitrobenzaldehyde, closely related to 3-nitrobenzaldehyde, as a chemical actinometer for solution and ice photochemistry. They measured its light absorbance and photochemical properties, providing valuable data for its use in laboratory and field measurements (Galbavy et al., 2010).

Safety And Hazards

3-Chloro-2-nitrobenzaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHILFGJMAXBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482320
Record name 3-CHLORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-nitrobenzaldehyde

CAS RN

22233-52-9
Record name 3-CHLORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ahmad, LJ Dunbar, IG Green, IW Harvey… - Journal of the …, 1994 - pubs.rsc.org
… 3-Chloro-2-nitrobenzaldehyde 10b.-A mixture of 3-chloro-2nitrotoluene (1 3.0 g, 76 mmol), N-bromosuccinimide (1 3.5 g, 76 mmol), benzoyl peroxide (0.2 g, 8 mmol) and carbon tetra…
Number of citations: 16 pubs.rsc.org
H KANNO, H YAMAGUCHI, Y OKAMIYA… - Chemical and …, 1992 - jstage.jst.go.jp
… 3-Chloro-2-nitrobenzaldehyde was synthesized from 3-chloro-2nitrobenzyl alcohol by the Swern oxidation." 2-Fluoro-5-nitrobenzaldehyde" was prepared from 2-fluorobenzaldehyde. …
Number of citations: 14 www.jstage.jst.go.jp
T Kataoka, S Watanabe, E Mori, R Kadomoto… - Bioorganic & medicinal …, 2004 - Elsevier
Condensation of nitrobenzaldehydes 3 and α-[o-(p-methoxybenzylthio)benzoyl] sulfoxide 4 gave α-sulfinyl enones 5. Treatment of 5 with formic acid caused cyclization followed by …
Number of citations: 66 www.sciencedirect.com
YS Cho, KH Kang, JH Cha, KI Choi… - Bulletin of the Korean …, 2002 - koreascience.kr
… For example, the reaction between 3-chloro-2-nitrobenzaldehyde and allyl bromide by indium without HCl gave the only allylated product at room temperature for 12 h, along with 40% …
Number of citations: 12 koreascience.kr

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